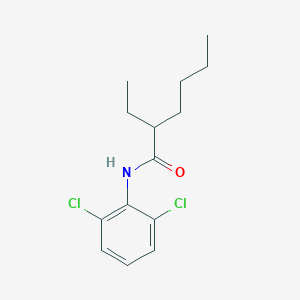

N-(2,6-dichlorophenyl)-2-ethylhexanamide

Description

N-(2,6-Dichlorophenyl)-2-ethylhexanamide is a substituted amide featuring a 2,6-dichlorophenyl aromatic ring and a branched 2-ethylhexanamide side chain. The 2,6-dichloro substitution pattern on the phenyl ring is a hallmark of compounds with diverse biological activities, ranging from pharmaceuticals (e.g., clonidine, an antihypertensive agent ) to herbicides (e.g., alachlor, a chloroacetanilide herbicide ). The ethylhexanamide side chain introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to simpler analogs like acetamides.

Properties

IUPAC Name |

N-(2,6-dichlorophenyl)-2-ethylhexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO/c1-3-5-7-10(4-2)14(18)17-13-11(15)8-6-9-12(13)16/h6,8-10H,3-5,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPSJCPGGFTZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-ethylhexanamide typically involves the reaction of 2,6-dichloroaniline with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-ethylhexanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine, using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines. Substitution reactions result in the replacement of chlorine atoms with the nucleophile used .

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-ethylhexanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-ethylhexanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,6-dichlorophenyl)-2-ethylhexanamide with key analogs, focusing on structural, electronic, and functional differences.

Structural and Electronic Comparisons

Notes:

- ³⁵Cl NQR Frequencies: Alkyl side chains (e.g., ethylhexyl) reduce NQR frequencies compared to chloro- or aryl-substituted chains due to electron-donating effects .

- Crystallographic Data: N-(2,6-dichlorophenyl)acetamide exhibits a monoclinic crystal system (P2₁/c) with a planar phenyl group (best plane RMS deviation: 0.011 Å ). Branched analogs like 2-ethylhexanamide likely adopt less symmetric packing due to steric effects.

Pharmacological and Functional Differences

- Biological Activity:

- Clonidine Analogs: The imidazoline moiety in clonidine is critical for α₂-receptor binding , whereas amide-based analogs may lack this specificity.

- Herbicidal Activity: Alachlor’s methoxymethyl group is essential for targeting plant-specific enzymes, a feature absent in 2-ethylhexanamide derivatives .

Research Findings and Key Insights

Side Chain Substitution Effects

- Electronic Environment: Alkyl groups (e.g., ethylhexyl) donate electron density to the phenyl ring, lowering ³⁵Cl NQR frequencies compared to electron-withdrawing groups (e.g., -Cl, -aryl) . This alters reactivity in electrophilic substitution reactions.

Pharmacological Implications

- Target Selectivity: The absence of heterocyclic moieties (e.g., imidazoline in clonidine) in this compound limits its utility as a central nervous system agent but may favor peripheral targets.

- Toxicity Profile: Chloroacetanilides like alachlor are associated with carcinogenicity in rodents ; similar evaluations are necessary for 2-ethylhexanamide derivatives.

Crystallographic Tools and Methods

- Software Utilization: Structures of related compounds were resolved using SHELX and visualized via WinGX/ORTEP-3 , underscoring the importance of crystallographic data in elucidating substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.